molecular formula C7H11NO2 B1271432 tert-Butyl isocyanoacetate CAS No. 2769-72-4

tert-Butyl isocyanoacetate

Cat. No. B1271432
CAS RN: 2769-72-4
M. Wt: 141.17 g/mol
InChI Key: IQSYKHVFMYGJER-UHFFFAOYSA-N
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Description

tert-Butyl isocyanoacetate is a chemical compound that has been synthesized from glycine tert-butyl ester hydrochloride through a process involving formylation and dehydration, resulting in an overall yield of 65% . This method is noted for its convenience, simplicity in post-treatment, and high yield, making it suitable for commercialization.

Synthesis Analysis

The synthesis of this compound and related compounds involves various chemical reactions and conditions. For instance, tert-butyl cyanoacetate was synthesized using methyl cyanoacetate and tert-butyl alcohol with potassium tert-butyl alcohol as a catalyst at a reaction temperature of 150℃ for 12 hours, achieving a yield of 95% . Additionally, tert-butyl isocyanide has been utilized in Ugi-type multicomponent reactions, leading to the creation of diverse pharmaceutically-important polycyclic N-fused imidazo-heterocycles .

Molecular Structure Analysis

The molecular structure of tert-butyl isocyanate, a related compound, was determined by gas electron diffraction, revealing a non-rigid molecule with a large-amplitude torsional motion of the tert-butyl group around the N-C bond . The nitrogen bond angle was found to be similar to that in methyl and ethyl isocyanate, unaffected by steric interactions. The structure of tert-butyl isocyanide has also been calculated from microwave measurements, showing a carbon-nitrogen triple bond distance in agreement with other isocyanides .

Chemical Reactions Analysis

tert-Butyl isocyanide has been shown to react with distonic radical cations, exhibiting two types of reactivity: one characteristic of the electrophilic and/or acidic nature of the ion's charge site, and the other characteristic of the unpaired spin at the radical site . In another study, tert-butyl isocyanide reacted with dialkyl acetylenedicarboxylates and aromatic carboxylic acids, leading to the synthesis of dialkyl (E)-2-{[benzoyl(tert-butyl)amino]carbonyl}-2-butenedioate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl isocyanate, a compound related to this compound, include its geometric structure and the presence of non-rigidity due to torsional motion . The tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, another related compound, has a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring, existing as two diastereomers in a 1:1 ratio in the crystal . The synthesis of cis- and trans-[Fe(CN)2(CNtBu)4] from tert-butyl isocyanide demonstrates the compound's reactivity and potential for forming complex structures .

Scientific Research Applications

Synthesis and Production

  • tert-Butyl isocyanoacetate has been synthesized from glycine tert-butyl ester hydrochloride via formylation and dehydration, yielding a 65% overall yield. This method is suitable for commercialization due to its convenient preparation steps, simplicity for post-treatment, and high yield (Xiong Jun-jiao, 2009).

In Chemical Reactions

  • tert-Butyl isocyanide serves as a convertible reagent in Groebke–Blackburn multi-component reactions. The effective removal of the tert-butyl group from resulting imidazo[1,2-a]azines and -azoles is achieved on a gram scale in two steps without chromatographic purification (M. Krasavin et al., 2008).

Medicinal Chemistry

  • The tert-butyl group is a common motif in medicinal chemistry. Its incorporation into bioactive compounds often results in unwanted property modulation, such as increased lipophilicity and decreased metabolic stability. Alternative substituents have been explored in drug analogues like bosentan and vercirnon (Matthias V. Westphal et al., 2015).

As an NMR Tag

  • O-tert-Butyltyrosine, an unnatural amino acid, can be incorporated into proteins as an NMR tag. The tert-butyl group presents an outstanding NMR tag that can be observed in one-dimensional (1)H NMR spectra without any isotope labeling, facilitating measurements in high-molecular-weight systems and of submicromolar ligand binding affinities (Wan-Na Chen et al., 2015).

In Insecticidal Activity

  • N-tert-Butyl-N,N'-diacylhydrazines containing 1,2,3-thiadiazoles, derivatives of this compound, have been synthesized and tested for insecticidal activities. They have shown effectiveness against Plutella xylostella L. and Culex pipiens pallens, indicating potential for use in environmentally benign pest control (Huan Wang et al., 2011).

Safety and Hazards

Tert-Butyl isocyanoacetate is very toxic by ingestion, may also be toxic by skin absorption and inhalation . It produces toxic oxides of nitrogen during combustion . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

tert-butyl 2-isocyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSYKHVFMYGJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374780
Record name tert-Butyl isocyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2769-72-4
Record name tert-Butyl isocyanoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl isocyanoacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of tert-butyl isocyanoacetate in organic synthesis?

A1: this compound serves as a versatile building block in organic synthesis, particularly for creating α-amino acids and heterocyclic compounds. For example, it acts as a precursor to higher amino acids through alkylation followed by hydrolysis of the isocyano group. [, ] Additionally, it participates in reactions like the Passerini reaction, enabling the synthesis of complex polymers with ordered side group sequences. []

Q2: How does the structure of this compound lend itself to these applications?

A2: this compound (molecular formula C7H11NO2, molecular weight 141.17 g/mol) possesses an active methylene group adjacent to the isocyano group. [] This structure allows for facile deprotonation and subsequent alkylation with various electrophiles. [, ] Additionally, the isocyano group readily undergoes transformations like hydrolysis to afford the corresponding amine or formamide. [, ]

Q3: Can you provide an example of a specific synthetic route using this compound for amino acid synthesis?

A3: this compound reacts with epoxides to yield alkyl 5,6-dihydro-4H-1,3-oxazine-4-carboxylates, which can be further manipulated to obtain 1-Amino-1-cyclopropanecarboxylic acids. [] This approach highlights the versatility of this compound in constructing diverse cyclic amino acid derivatives.

Q4: Are there any examples of this compound being used in stereoselective synthesis?

A4: Yes, this compound can be employed in enantioselective synthesis. For instance, a synergistic silver/organocatalytic system effectively promotes the reaction between this compound and unactivated ketones. [] This reaction proceeds through a formal [3+2] cycloaddition, yielding chiral oxazolines bearing a quaternary stereocenter with high enantioselectivity. []

Q5: What are the advantages of using this compound compared to other similar reagents?

A5: this compound offers several benefits over alternative reagents. The tert-butyl ester group provides increased stability and ease of handling compared to other ester derivatives. [, ] Furthermore, it allows for mild deprotection conditions, minimizing unwanted side reactions during synthesis. [] Its reactivity profile and commercial availability make it a practical choice for various synthetic applications.

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